![molecular formula C11H14O4 B2720513 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid CAS No. 2445792-33-4](/img/structure/B2720513.png)

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

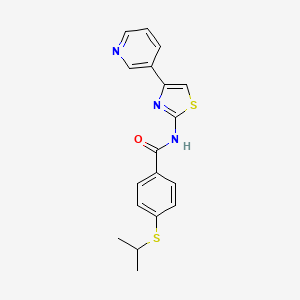

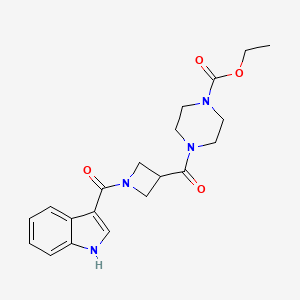

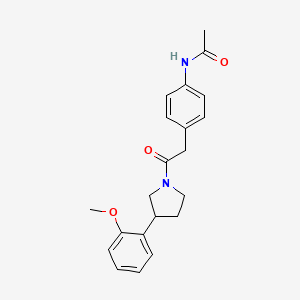

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid is a chemical compound with the CAS No. 2445792-33-4. It is a type of polycyclic hydrocarbon scaffold .

Synthesis Analysis

The synthesis of this compound involves a scalable protocol for the synthesis of tricyclo [3.3.0.03,7]octane (bisnoradamantane or stellane) 1,5-dicarbonic acid derivatives . The synthetic protocol is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation .Molecular Structure Analysis

The molecular formula of this compound is C11H16O4 . The average mass is 212.242 Da and the monoisotopic mass is 212.104858 Da .Chemical Reactions Analysis

The reaction outcome of the synthesis process is determined by the stereochemistry of the substrate . While the endo,endo cis-DMOD, exclusively gives the “unwanted” Claisen cyclization product the exo,endo cis- and exo,exo cis- stereoisomers afford the desired stellane 1,5-dicarbonic acid dimethyl ester quantitatively .Aplicaciones Científicas De Investigación

Conformational Analysis

- The structural analysis of related compounds, such as 3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, reveals that these molecules exhibit a semi-extended conformation and are stabilized by intermolecular hydrogen bonds involving the carboxylic acid, benzamido, and methyl ester groups (Buñuel et al., 1996).

Synthetic Approaches

- Research has focused on developing synthetic routes for similar tricyclo[3.3.0.03,7]octane derivatives. A five-step synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives from readily available cis-bicyclo[3.3.0]octane-3,7-diones has been described, providing a new entry into the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1988).

Functionalization and Transformation

- Research on 2′-Alkoxytricyclo[3.2.1.02,7]octanes has shown that these compounds can be transformed into various substituted bicyclo[3.2.1]octanecarboxylates through a series of Michael additions and eliminations. This illustrates the potential for functionalizing similar structures like 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid (Meijere et al., 1998).

Mecanismo De Acción

Direcciones Futuras

This compound has a potential to become valuable tools in medicinal chemistry and crop science as saturated bioisosteres of benzenoids . The X-ray crystallographic analysis of the stellane 1,5-dicarbonic acid dimethyl ester has revealed that this scaffold is an optimal saturated isostere for ortho-disubstituted benzene where substituents exhibit the in-plane topology .

Propiedades

IUPAC Name |

5-methoxycarbonyltricyclo[3.3.0.03,7]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-15-9(14)11-4-6-2-10(11,8(12)13)3-7(6)5-11/h6-7H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGPPAYQIWQBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC1(CC3C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2720430.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2720431.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2720432.png)

![1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2720433.png)

![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)

![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)